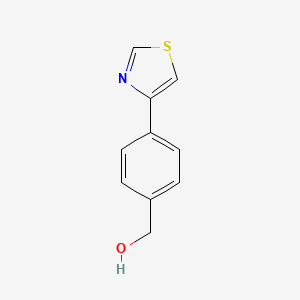

(4-(Thiazol-4-yl)phenyl)methanol

Vue d'ensemble

Description

(4-(Thiazol-4-yl)phenyl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor sites . The exact mode of action would depend on the specific targets and the compound’s chemical structure.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the compound’s specific targets, mode of action, and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives

Analyse Biochimique

Biochemical Properties

(4-(Thiazol-4-yl)phenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . The interactions of this compound with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress response . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in inflammatory and oxidative stress pathways . This compound binds to the active sites of these enzymes, preventing their normal function and thereby reducing the production of pro-inflammatory mediators and reactive oxygen species . Additionally, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant defense mechanisms and the downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Over time, this compound has been shown to exert sustained anti-inflammatory and antioxidant effects in both in vitro and in vivo studies . Long-term exposure to this compound has also been associated with improved cellular function and reduced oxidative damage in various cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is dose-dependent, with higher doses leading to more severe adverse effects . Therefore, careful consideration of dosage is essential when using this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators . By inhibiting these enzymes, this compound reduces the levels of inflammatory mediators and helps in mitigating inflammation . Additionally, this compound can modulate the activity of antioxidant enzymes, thereby enhancing the cellular antioxidant defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its hydrophobicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . The targeting of this compound to these specific compartments is facilitated by its chemical structure and post-translational modifications that direct it to these locations . The localization of this compound within these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.

Activité Biologique

(4-(Thiazol-4-yl)phenyl)methanol, with the CAS number 1187450-90-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to a phenyl group through a methanol moiety. This unique structure contributes to its interaction with various biological targets.

1. Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have been reported to inhibit cell proliferation in various cancer cell lines, including MDA-MB231 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2a | MDA-MB231 | 3.92 |

| 2e | HeLa | 11.1 |

| This compound | TBD | TBD |

Research involving related thiazole derivatives has shown comparable or superior activity to established chemotherapeutics like cisplatin and oxaliplatin . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

2. Acetylcholinesterase Inhibition

Compounds containing thiazole rings have demonstrated promising activity as acetylcholinesterase (AChE) inhibitors, which is particularly relevant for neurodegenerative diseases such as Alzheimer's. A study highlighted that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for cognitive enhancement therapies .

Table 2: AChE Inhibition Potency of Thiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3i | 2.7 |

| Other derivatives | TBD |

3. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored, with some compounds showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.

Case Studies

Recent literature has documented various case studies where thiazole derivatives were synthesized and evaluated for their biological activities:

- Study on Anticancer Activity : A series of arylidene-hydrazinyl-thiazole derivatives were synthesized and tested against MDA-MB231 and HeLa cell lines, revealing significant antiproliferative effects and highlighting the potential for further development into anticancer agents .

- Neuroprotective Studies : Research focusing on the synthesis of thiazole-based compounds aimed at AChE inhibition demonstrated their potential in treating Alzheimer's disease through enhanced cholinergic transmission .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways:

- Enzyme Inhibition : The compound may bind to active sites on enzymes like AChE, altering their functionality and leading to increased levels of acetylcholine in the synaptic cleft.

- Cell Cycle Arrest : In cancer cells, thiazole derivatives can induce cell cycle arrest by modulating signaling pathways that control cell proliferation.

Applications De Recherche Scientifique

Antimicrobial Activity

(4-(Thiazol-4-yl)phenyl)methanol and its derivatives have demonstrated significant antimicrobial properties. Thiazole-containing compounds are known for their effectiveness against various bacterial strains. For instance, studies have shown that thiazole derivatives exhibit antibacterial activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) often comparable to or better than standard antibiotics . The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives, including this compound, have been shown to inhibit cancer cell proliferation in various cell lines. Research indicates that these compounds can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The structural diversity of thiazole derivatives allows for the optimization of their anticancer activity through structure-activity relationship (SAR) studies.

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have been evaluated for their efficacy in animal models of epilepsy, showing promising results in reducing seizure frequency and severity . This suggests potential applications in the treatment of epilepsy and other neurological disorders.

Synthesis of Thiazole Derivatives

The synthesis of this compound can be achieved through various synthetic routes, including one-pot reactions and multi-component reactions. These methods often involve the use of catalysts to enhance yield and selectivity . For example, thiazole derivatives can be synthesized via condensation reactions between thiazole-containing aldehydes and phenolic compounds under controlled conditions.

Green Chemistry Approaches

Recent advancements in synthetic chemistry emphasize the importance of environmentally friendly methods. The development of green synthesis techniques for thiazole derivatives aims to reduce waste and improve safety during chemical processes. For instance, solvent-free reactions and the use of renewable resources are being explored to synthesize compounds like this compound efficiently .

Case Studies

Propriétés

IUPAC Name |

[4-(1,3-thiazol-4-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVWGXVMHZVOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.